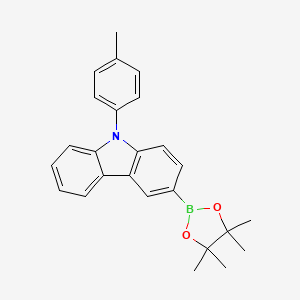

![molecular formula C9H13N5O B1516540 7-Hidroxi-2-amino-5-metil-6-propil[1,2,4]triazolo[1,5-a]pirimidina CAS No. 915921-28-7](/img/structure/B1516540.png)

7-Hidroxi-2-amino-5-metil-6-propil[1,2,4]triazolo[1,5-a]pirimidina

Descripción general

Descripción

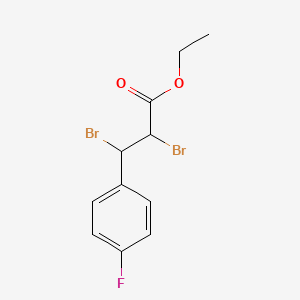

“2-Amino-5-methyl-6-propyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL” is a chemical compound with the CAS Number: 915921-28-7. It has a molecular weight of 207.24 and its IUPAC name is the same as the given name .

Synthesis Analysis

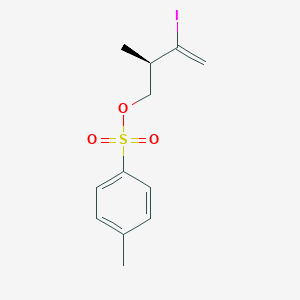

The synthesis of similar compounds has been reported in the literature. For instance, a Biginelli-like multicomponent reaction (MCR) has been used to synthesize C-6 ester-substituted amino-TZP analogues . The use of mild acidic conditions is directed toward the synthesis of 5-aryl-7-methyl C-6-substituted TZP analogues, while the use of neutral ionic liquids shifts the regioselectivity towards 7-aryl-5-methyl derivatives .Chemical Reactions Analysis

While specific chemical reactions involving “2-Amino-5-methyl-6-propyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL” were not found, related compounds have been studied. For instance, a study reported the synthesis of dihydropyrimidin-2-ones and derivatives of imidazolin-2-one using acetylacetone or acetoacetic ester, phenylglyoxal hydrate, and urea in the presence of Lewis acids .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 207.24 . More detailed physical and chemical properties were not found in the available resources.Aplicaciones Científicas De Investigación

Síntesis de Complejos de Rutenio (II)-Hmtpo

Este compuesto sirve como reactivo en la síntesis de complejos de Rutenio (II)-Hmtpo . Estos complejos son significativos en la investigación debido a sus posibles aplicaciones en catálisis y como parte de ensamblajes supramoleculares que se pueden utilizar para la detección o aplicaciones electrónicas.

Inhibidores de Dihidroorotato Deshidrogenasa

Actúa como un inhibidor de la dihidroorotato deshidrogenasa, que es fundamental en la síntesis de novo de pirimidina . Esta aplicación es particularmente relevante en el desarrollo de fármacos antimaláricos, ya que la inhibición de esta enzima puede conducir a la supresión de la biosíntesis de pirimidina en los parásitos de la malaria.

Reacción de Vilsmeier de Carbociclos y Heterociclos Conjugados

El compuesto se utiliza en la reacción de Vilsmeier, que es una forma de formilación utilizada para introducir grupos aldehído en sustratos . Esta reacción es esencial para modificar la estructura de los carbociclos y heterociclos, lo que tiene implicaciones en el desarrollo farmacéutico y la química sintética.

Estudios de Actividad Farmacológica

Los investigadores utilizan este compuesto para investigar las actividades farmacológicas causadas por la unión al ARN TAR del VIH . Esto es crucial para comprender las interacciones a nivel molecular y podría conducir al desarrollo de nuevas terapias dirigidas al VIH.

Bloque de Construcción Químico

Como bloque de construcción químico, este compuesto se utiliza en varias vías sintéticas para crear moléculas más complejas . Su versatilidad en las reacciones lo convierte en un recurso valioso para la química medicinal y el diseño de fármacos.

Estudios de Estabilidad

El compuesto está sujeto a estudios de estabilidad para comprender su comportamiento en diferentes condiciones . Estos estudios son esenciales para determinar la vida útil y las condiciones de almacenamiento adecuadas para los productos farmacéuticos que contienen este compuesto.

Estándar de Referencia para Pruebas Farmacéuticas

También se emplea como estándar de referencia en las pruebas farmacéuticas para garantizar la precisión y la coherencia de los resultados analíticos . Esto es fundamental para el control de calidad y el cumplimiento de las normas en la industria farmacéutica.

Herramienta de Investigación y Desarrollo

Por último, este compuesto es una herramienta significativa en I+D para el descubrimiento de nuevos agentes terapéuticos . Sus propiedades permiten la exploración de nuevas interacciones farmacológicas y mecanismos de acción.

Mecanismo De Acción

Target of Action

Triazolopyrimidines are known to inhibit phosphodiesterase (PDE) enzymes . These enzymes play a crucial role in cellular signal transduction by breaking down cyclic nucleotides like cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).

Mode of Action

By inhibiting PDE enzymes, triazolopyrimidines prevent the breakdown of cyclic nucleotides, leading to an increase in their levels. This can amplify the signal transduction pathways that these cyclic nucleotides are involved in .

Biochemical Pathways

The increase in cyclic nucleotide levels can affect various biochemical pathways. For instance, cAMP is involved in pathways related to inflammation, immune response, and memory, among others. Therefore, PDE inhibitors can potentially influence these pathways .

Result of Action

The cellular effects of triazolopyrimidines can be diverse due to the wide range of biochemical pathways that cyclic nucleotides are involved in. For instance, they can potentially modulate inflammatory responses, immune cell activity, and neuronal signaling .

Propiedades

IUPAC Name |

2-amino-5-methyl-6-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N5O/c1-3-4-6-5(2)11-9-12-8(10)13-14(9)7(6)15/h3-4H2,1-2H3,(H3,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXSYDPOEQVVXSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(N=C2N=C(NN2C1=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30651089 | |

| Record name | 2-Amino-5-methyl-6-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30651089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

915921-28-7 | |

| Record name | 2-Amino-5-methyl-6-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30651089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

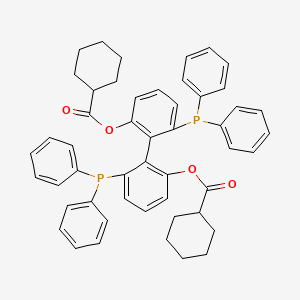

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,8-Diazaspiro[4.5]decane,2-(1-methylethyl)-,(2,2,2-trifluoroacetate)(1:2)](/img/structure/B1516483.png)

![1H-Pyrrolo[2,3-b]pyridine, 4-fluoro-5-methoxy-](/img/structure/B1516527.png)

![(S)-2-Amino-N-(1-(8-chloro-1-oxo-2-phenyl-1,2-dihydroisoquinolin-3-yl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B1516529.png)